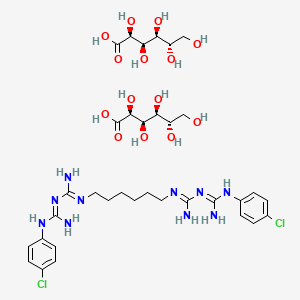
葡萄糖酸氯己定
描述
Chlorhexidine gluconate is a germicidal mouthwash that reduces bacteria in the mouth . It is used to treat gingivitis (swelling, redness, bleeding gums) . It is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms .
Synthesis Analysis
The synthesis of Chlorhexidine gluconate involves the reaction of 4-chloroaniline and hexamethylene diamine . It has also been incorporated into antibacterial hydrogels based on poly (sodium 2-acrylamido-2-methylpropane sulfonate) and gelatin .Molecular Structure Analysis
The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis
Chlorhexidine gluconate is water-soluble and at physiologic pH, readily dissociates and releases the positively charged CHX component . It has a molecular weight of 897.8 g/mol .科学研究应用
预防新生儿败血症
葡萄糖酸氯己定 (CHG) 已被用于全身皮肤应用,通过降低细菌定植密度来减少新生儿败血症 . CHG 的安全性及最佳应用方案仍在研究中。 与葵花籽油等润肤剂联合使用,它可能独立改善皮肤状况,从而减少败血症 .
预防腹膜透析相关感染
CHG 已被用于预防腹膜透析相关感染。 一项研究提出了一项对照三臂试验,以检验每日葡萄糖酸氯己定浸渍贴剂与莫匹罗星软膏与常规生理盐水出口部位护理在预防 PD 相关感染方面的疗效和安全性 .
牙科应用
在牙科应用中,葡萄糖酸氯己定已被用于减少拔牙后牙槽感染。 一项研究表明,与安慰剂相比,使用 0.2% 葡萄糖酸氯己定可使牙槽感染减少 22% .
皮肤准备应用
CHG 具有广谱抗菌活性,并在皮肤上表现出累积或残留活性。 它的活性似乎不受血液或组织蛋白的影响,这使其作为皮肤准备剂具有优势 .
作用机制
Target of Action
Chlorhexidine gluconate is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It acts on the cell walls and extramicrobial complexes of these microorganisms .
Mode of Action
The mode of action of chlorhexidine gluconate involves its interaction with the negatively charged microbial cell surfaces . The positively charged chlorhexidine molecule reacts with these surfaces, destroying the integrity of the cell and allowing leakage of intracellular material . This reaction also enables chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately leading to cell death .
Biochemical Pathways
Chlorhexidine gluconate affects several biochemical pathways. It disrupts the cell membrane, leading to leakage of components and cell death . In low concentrations, it affects the integrity of the cell wall . Once the cell wall is damaged, chlorhexidine crosses into the cell itself and attacks the cytoplasmic membrane . In high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .
Pharmacokinetics
Chlorhexidine gluconate exhibits unique pharmacokinetic properties. Approximately 30% of the active ingredient is retained in the oral cavity following rinsing and is slowly released into oral fluids . It is very poorly absorbed from the gastrointestinal tract .
Result of Action
The result of chlorhexidine gluconate’s action is the effective elimination of a broad range of pathogens. Upon application in vitro, chlorhexidine can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .
Action Environment
Protein-bound chlorhexidine releases slowly, leading to prolonged activity . This property makes chlorhexidine gluconate an effective antiseptic in various healthcare applications .
安全和危害
生化分析
Biochemical Properties
Chlorhexidine gluconate plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to negatively charged phosphate groups on microbial cell surfaces. This interaction destabilizes the cell membrane, leading to leakage of intracellular contents and ultimately cell death . Additionally, chlorhexidine gluconate can precipitate cytoplasmic components at higher concentrations, enhancing its bactericidal effects .
Cellular Effects
Chlorhexidine gluconate exerts profound effects on various cell types and cellular processes. It disrupts the integrity of microbial cell membranes, causing leakage of intracellular substances such as potassium and phosphorous . This disruption affects cell signaling pathways and gene expression, leading to altered cellular metabolism and cell death. In higher concentrations, chlorhexidine gluconate can cause cytoplasmic precipitation, further contributing to its antimicrobial activity .
Molecular Mechanism
The molecular mechanism of chlorhexidine gluconate involves its cationic nature, which allows it to bind to negatively charged bacterial cell walls. This binding disrupts the cell membrane’s integrity, leading to osmotic imbalance and leakage of intracellular contents . At higher concentrations, chlorhexidine gluconate causes cytoplasmic components to precipitate, resulting in cell death . Additionally, it can generate reactive oxygen species (ROS), leading to lipid peroxidation and further membrane damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorhexidine gluconate can vary over time. Its stability and degradation depend on factors such as concentration and environmental conditions. Studies have shown that chlorhexidine gluconate maintains its antimicrobial activity over extended periods, although its effectiveness may decrease with prolonged exposure . Long-term effects on cellular function include potential toxicity to proliferating skin cells, which may impact wound healing .
Dosage Effects in Animal Models
The effects of chlorhexidine gluconate vary with different dosages in animal models. At lower concentrations, it exhibits bacteriostatic properties, inhibiting bacterial growth without causing cell death . Higher concentrations result in bactericidal effects, leading to cell death and potential toxicity. Studies have shown that excessive doses of chlorhexidine gluconate can cause adverse effects such as gastrointestinal issues and rashes in animals . It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Chlorhexidine gluconate is poorly absorbed in the gastrointestinal tract, limiting its metabolic conversion . As a result, it primarily exerts its effects locally at the site of application. The compound’s antimicrobial activity is dose-dependent, with higher concentrations exhibiting stronger bactericidal effects . Chlorhexidine gluconate does not undergo significant metabolic transformation, making it a stable and effective antiseptic agent.
Transport and Distribution
Chlorhexidine gluconate is transported and distributed within cells and tissues through its interaction with negatively charged bacterial cell walls . It binds to the cell membrane, causing disruption and leakage of intracellular contents. In oral applications, approximately 30% of chlorhexidine gluconate is retained in the oral cavity and slowly released into oral fluids . Its poor absorption from the gastrointestinal tract limits systemic distribution, ensuring localized antimicrobial activity.
Subcellular Localization
Chlorhexidine gluconate primarily localizes to the cell membrane and cytoplasm of microbial cells . Its cationic nature allows it to bind to negatively charged sites on the cell membrane, leading to membrane disruption and cell death. The compound’s ability to generate reactive oxygen species further contributes to its antimicrobial activity by causing lipid peroxidation and membrane damage . Chlorhexidine gluconate’s subcellular localization is crucial for its effectiveness as an antiseptic agent.
属性
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*2-5,7-11H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYKJHYYHPJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54Cl2N10O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18472-51-0 | |
| Record name | D-Gluconic acid, compd. with N1,N14-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-gluconic acid, compound with N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlorhexidine gluconate exert its antimicrobial effect?
A1: [] Chlorhexidine gluconate disrupts the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. This broad-spectrum activity makes it effective against various gram-positive and gram-negative bacteria, as well as fungi.
Q2: What is the molecular formula and weight of chlorhexidine gluconate?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of chlorhexidine gluconate, these details can be readily found in chemical databases like PubChem or ChemSpider.
Q3: Can chlorhexidine gluconate be incorporated into wound dressings?
A4: Yes, [] research has explored incorporating chlorhexidine gluconate into hydrophilic polyurethane foam dressings. Studies demonstrated in vitro antimicrobial activity against a range of microorganisms, including antibiotic-resistant strains of Staphylococcus and Enterococcus species, as well as Candida species.
Q4: Does chlorhexidine gluconate impact the viscoelastic properties of acrylic resins used in dentistry?
A5: Research [] comparing the impact of chlorhexidine gluconate on polymethyl methacrylate (PMMA) and polyoxymethylene (POM) found that while chlorhexidine gluconate did not significantly affect PMMA viscoelasticity, it did lower the storage modulus and glass transition temperature of POM. This suggests material-specific interactions that require careful consideration in dental applications.
Q5: Is chlorhexidine gluconate effective against Enterococcus faecalis in root canal treatment?
A6: Yes, multiple studies [, , , ] confirm the efficacy of chlorhexidine gluconate against Enterococcus faecalis, a bacterium commonly found in persistent root canal infections. Its efficacy has been demonstrated both in vitro and in vivo, with various studies highlighting its superior antibacterial action compared to sodium hypochlorite.
Q6: Can chlorhexidine gluconate be used to prevent alveolar osteitis after tooth extraction?
A7: Research suggests [] that while chlorhexidine gluconate alone might not be sufficient to completely prevent alveolar osteitis (dry socket), combining it with an antibiotic like amoxicillin plus clavulanic acid significantly reduces its incidence after mandibular third molar extractions.
Q7: Are there any concerns regarding the toxicity of chlorhexidine gluconate?
A9: While generally considered safe for topical use, [, , ] chlorhexidine gluconate can cause allergic reactions in some individuals, ranging from mild skin irritation to severe anaphylactic shock. Studies on rat models [, ] also show that chlorhexidine gluconate, when administered intrathecally, can induce inflammatory responses in lung tissues.
Q8: Does chlorhexidine gluconate impact oral cells?
A10: While research [] shows that chlorhexidine gluconate can have cytotoxic effects on oral cell lines, combining it with benzydamine hydrochloride appears to mitigate this toxicity and maintain cell viability. Further research is needed to understand the clinical implications of these findings.
Q9: Are there any natural alternatives to chlorhexidine gluconate for oral health applications?
A11: Several studies explored natural alternatives, like green tea extract (Camellia sinensis) [, , ] and rambai leaf extract (Sonneratia caseolaris) []. While these natural extracts show promise in inhibiting the growth of oral pathogens like Candida albicans and Streptococcus sanguinis, their efficacy compared to chlorhexidine gluconate requires further investigation.
Q10: What analytical methods are commonly employed to study chlorhexidine gluconate?
A12: Researchers utilize a variety of techniques, including agar diffusion assays [, , , ], broth microdilution methods [], and scanning electron microscopy [, ], to evaluate the antimicrobial activity and effects of chlorhexidine gluconate. These methods help determine minimum inhibitory concentrations, assess its impact on bacterial morphology, and evaluate its effectiveness in removing smear layers in dental applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



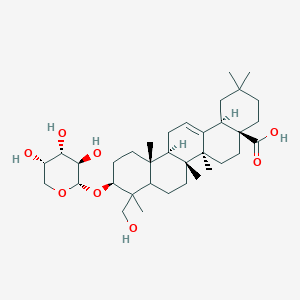
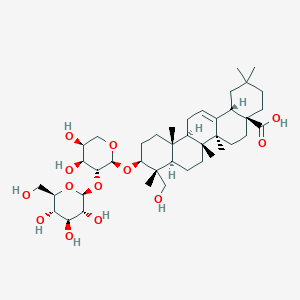
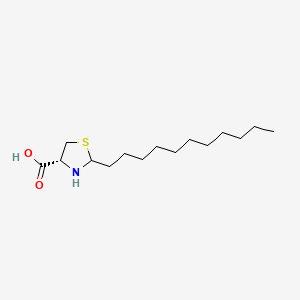
![Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate](/img/structure/B1668648.png)
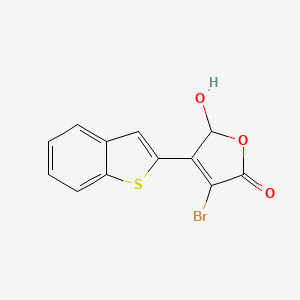
![5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1668651.png)
![N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B1668653.png)
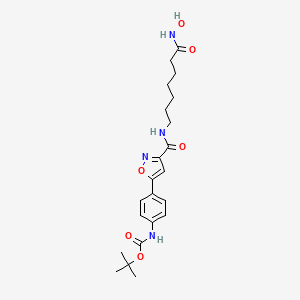
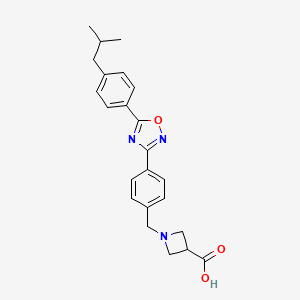

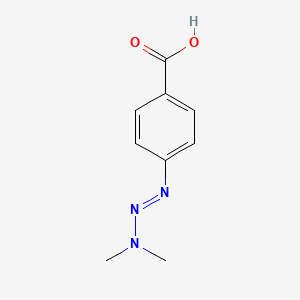
![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)
![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)
![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1668664.png)